An In-Depth Technical Guide to 3-(3,5-Difluorophenoxy)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-(3,5-Difluorophenoxy)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Introduction: Unveiling a Compound of Strategic Importance
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and saturated heterocycles has become a cornerstone of rational drug design. 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride (CAS Number: 1864063-04-6) emerges as a compound of significant interest, embodying key structural motifs that are highly sought after for their ability to confer advantageous physicochemical and pharmacological properties. The pyrrolidine ring, a five-membered saturated heterocycle, is recognized as a "privileged" scaffold due to its three-dimensional architecture, which allows for precise spatial orientation of substituents for optimal interaction with biological targets.[1][2] The introduction of a 3,5-difluorophenyl moiety further enhances its potential, as this group is known to improve metabolic stability, modulate lipophilicity, and enhance binding affinity through unique electronic effects.[3][4][5]
This technical guide offers a comprehensive exploration of 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals. It will delve into its chemical identity, propose a robust synthetic strategy, and contextualize its significance within the broader field of medicinal chemistry, providing insights into its potential applications and the rationale behind its design.
Physicochemical Properties and Identifiers
A clear understanding of a compound's fundamental properties is the first step in its evaluation for drug development. Below is a summary of the key identifiers for 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride.
| Property | Value |
| Chemical Name | 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride |
| CAS Number | 1864063-04-6 |
| Molecular Formula | C₁₀H₁₂Cl F₂NO |
| Molecular Weight | 235.66 g/mol |
| Canonical SMILES | C1C(NC1)OC2=CC(=CC(=C2)F)F.Cl |
Proposed Synthesis and Characterization: A Strategic Approach
While specific literature detailing the synthesis of 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is not publicly available, a logical and efficient synthetic route can be proposed based on established chemical principles, particularly the Williamson ether synthesis. This approach offers a reliable method for coupling the two key fragments of the molecule.
Experimental Protocol: A Two-Step Synthesis
The proposed synthesis involves the N-protection of 3-hydroxypyrrolidine, followed by a nucleophilic substitution reaction with 3,5-difluorophenol, and subsequent deprotection to yield the final hydrochloride salt.
Step 1: N-Boc Protection of 3-Hydroxypyrrolidine
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To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Step 2: Williamson Ether Synthesis and Deprotection
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To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and 3,5-difluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, then heat to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic layer, filter, and concentrate to obtain crude tert-butyl 3-(3,5-difluorophenoxy)pyrrolidine-1-carboxylate.
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Dissolve the crude product in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride as a solid.
Caption: Proposed synthetic workflow for 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride.
Rationale Behind Experimental Choices
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N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group is a standard and robust strategy in organic synthesis. It effectively prevents the secondary amine of the pyrrolidine ring from participating in side reactions during the ether synthesis and can be removed under mild acidic conditions that are unlikely to affect the newly formed ether linkage.
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Williamson Ether Synthesis: This classical method is highly effective for forming aryl ethers. The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic 3,5-difluorophenol, forming a potent nucleophile that can then displace the hydroxyl group of the protected pyrrolidine (which would be activated in situ, or more likely, the reaction proceeds via an SN2 reaction on a pre-activated alcohol, such as a tosylate or mesylate, for better yields, though direct displacement is also possible under forcing conditions). DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.
The Role of the Pyrrolidine and Difluorophenyl Moieties in Medicinal Chemistry
The true value of 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride as a building block for drug discovery lies in the synergistic combination of its two core structural features.
The Pyrrolidine Scaffold: A Gateway to 3D Chemical Space
The pyrrolidine ring is a saturated heterocycle that provides a non-planar, three-dimensional scaffold.[1] This is in contrast to flat, aromatic rings, which can limit the exploration of the complex, three-dimensional binding pockets of many biological targets.[1] The sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of stereocenters, which can be crucial for achieving selectivity and potency.[1] The nitrogen atom in the ring can act as a hydrogen bond acceptor, and when protonated (as in the hydrochloride salt), it can act as a hydrogen bond donor, providing additional points of interaction with a target protein.[6]
The 3,5-Difluorophenyl Group: A Tool for Fine-Tuning Molecular Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][4][5] The 3,5-difluorophenyl group, in particular, offers several key advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to an increased half-life and improved bioavailability of a drug.
-
Modulation of Lipophilicity: Fluorine is highly electronegative, yet its small size means that the substitution of hydrogen with fluorine can have a nuanced effect on lipophilicity, allowing for fine-tuning of a compound's solubility and permeability.[5]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronics of the phenyl ring, potentially leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions.[3][4]
-
Bioisosterism: The difluoromethyl group (CF₂H) is a known bioisostere of a hydroxyl group, and by extension, the difluorophenyl group can act as a bioisosteric replacement for other phenyl-containing moieties, allowing for the exploration of new chemical space while maintaining or improving biological activity.[7][8]
Caption: Key properties conferred by the 3,5-difluorophenyl moiety in drug design.
Potential Therapeutic Applications and Research Directions
Given its structural features, 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is a promising building block for the development of novel therapeutics across a range of disease areas. The 3-aryloxypyrrolidine scaffold is found in compounds targeting the central nervous system (CNS), and the difluorophenyl group is prevalent in oncology and anti-inflammatory drug candidates.[2][3][9]
Potential areas for investigation include:
-
Neurodegenerative Diseases: The pyrrolidine scaffold is a common feature in ligands for various CNS receptors. The properties of the difluorophenyl group could enhance blood-brain barrier permeability, making this compound a valuable starting point for the development of drugs targeting diseases like Alzheimer's or Parkinson's.
-
Oncology: The metabolic stability and enhanced binding affinity conferred by the difluorophenyl group make it an attractive moiety for kinase inhibitors and other targeted cancer therapies.[4]
-
Anticonvulsants: Certain pyrrolidine derivatives have shown promise as anticonvulsant agents.[9][10][11] The unique electronic properties of this compound could be explored for the development of novel antiepileptic drugs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is not widely available, related fluorinated compounds and pyrrolidine derivatives are often classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride stands as a strategically designed chemical entity with significant potential for drug discovery. By combining the three-dimensional architecture of the pyrrolidine scaffold with the advantageous properties of the 3,5-difluorophenyl group, this compound offers a versatile platform for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. While further research is needed to fully elucidate its biological activity, the foundational principles of medicinal chemistry strongly suggest that it is a valuable addition to the toolkit of any drug development professional.
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